molecular formula C23H20Cl2N2O3 B12006833 4-Chloro-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide CAS No. 396122-55-7

4-Chloro-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide

Cat. No.: B12006833
CAS No.: 396122-55-7
M. Wt: 443.3 g/mol
InChI Key: XGJZKMGMKKDTFK-VULFUBBASA-N
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Description

4-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C21H16Cl2N2O2 and a molecular weight of 399.28 g/mol . This compound is known for its unique structure, which includes a benzohydrazide core substituted with chloro and ethoxy groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzhydrazide with 3-ethoxysalicylaldehyde in methanol under reflux conditions . The reaction mixture is then filtered and allowed to stand at room temperature to form yellow crystals. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, potentially inhibiting or modifying their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide can be compared with similar compounds such as:

  • 4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
  • 3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
  • N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide

These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity .

Properties

CAS No.

396122-55-7

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-2-29-22-13-17(14-26-27-23(28)18-6-10-20(25)11-7-18)5-12-21(22)30-15-16-3-8-19(24)9-4-16/h3-14H,2,15H2,1H3,(H,27,28)/b26-14+

InChI Key

XGJZKMGMKKDTFK-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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